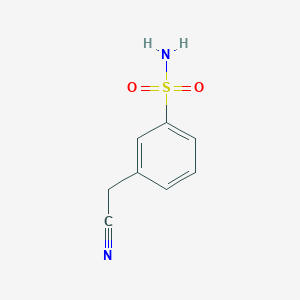

3-(Cyanomethyl)benzenesulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(cyanomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-5-4-7-2-1-3-8(6-7)13(10,11)12/h1-3,6H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHPWOVPACYGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610739 | |

| Record name | 3-(Cyanomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52320-62-4 | |

| Record name | 3-(Cyanomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyanomethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Cyanomethyl Benzenesulfonamide and Its Analogues

Retrosynthetic Strategies for 3-(Cyanomethyl)benzenesulfonamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, leading to distinct synthetic strategies.

Strategy A: Disconnection of the Sulfonamide C-N Bond The most straightforward disconnection is at the sulfonamide bond. This leads to the key intermediate, 3-(cyanomethyl)benzenesulfonyl chloride, and ammonia (B1221849). The sulfonyl chloride is a common precursor for sulfonamides, and its synthesis becomes the primary challenge of this route.

Strategy B: Disconnection of the Aryl-Sulfur Bond Another approach involves disconnecting the bond between the benzene (B151609) ring and the sulfur atom. This suggests a pathway starting from a functionalized benzene ring, such as 3-(cyanomethyl)aniline. The amino group of this precursor can be converted into a diazonium salt, which is then transformed into a sulfonyl chloride via a Sandmeyer-type reaction. wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com This route is advantageous as it utilizes the versatile chemistry of diazonium salts to install the required sulfonyl moiety.

Strategy C: Disconnection of the Cyanomethyl C-C Bond A third retrosynthetic pathway involves breaking the bond between the benzene ring and the cyanomethyl group. This leads to a precursor like 3-halobenzenesulfonamide (e.g., 3-bromobenzenesulfonamide), which could then undergo a cyanation reaction, for example, through a palladium-catalyzed cross-coupling reaction with a cyanide source. Alternatively, one could start with a benzylic halide, such as 3-(bromomethyl)benzenesulfonamide, and perform a nucleophilic substitution with a cyanide salt.

Targeted Synthesis of the Core this compound Scaffold

The targeted synthesis of this compound can be achieved through several routes, each involving a specific sequence of reactions to build the final molecule.

A common starting point in aromatic synthesis is the direct functionalization of a substituted benzene ring. One plausible route begins with m-tolunitrile (3-methylbenzonitrile). The methyl group can be halogenated, typically using N-bromosuccinimide (NBS) under radical initiation, to form 3-(bromomethyl)benzonitrile. This intermediate can then be subjected to further transformations.

Alternatively, a more direct approach involves the chlorosulfonation of a suitable precursor. For instance, (3-cyanomethyl)benzene, also known as m-tolylacetonitrile, could theoretically be subjected to chlorosulfonation using chlorosulfonic acid. orgsyn.org However, the conditions must be carefully controlled to avoid side reactions with the cyano group. The reaction of substituted benzenes with chlorosulfonic acid is a standard method for producing sulfonyl chlorides, though the position of substitution is dictated by the directing effects of the existing substituent. orgsyn.org

A widely used method for introducing a sulfonyl chloride group from an amino group is the Sandmeyer reaction. wikipedia.orgbyjus.com Starting with 3-aminobenzyl cyanide, diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) yields the corresponding diazonium salt. Subsequent treatment with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst generates the desired 3-(cyanomethyl)benzenesulfonyl chloride. nih.gov

Table 1: Comparison of Methods for Introducing the Sulfonyl Chloride Group

| Starting Material | Reagents | Key Transformation | Advantages | Potential Challenges |

| m-Tolylacetonitrile | Chlorosulfonic Acid (HSO₃Cl) | Electrophilic Aromatic Substitution | Direct, one-step process. | Harsh conditions, potential side reactions with the nitrile group. |

| 3-Aminobenzyl Cyanide | 1. NaNO₂, HCl 2. SO₂, CuCl₂ | Diazotization followed by Sandmeyer Reaction | Mild conditions, high regioselectivity, wide functional group tolerance. nih.gov | Requires preparation of the amine precursor, handling of diazonium salts. |

| 3-Nitrobenzenesulfonic acid | PCl₅ or POCl₃ | Chlorination | Utilizes a different precursor. | Multi-step synthesis of the starting material may be required. orgsyn.org |

The cyanomethyl group (–CH₂CN) is a valuable functional handle in organic synthesis. orgsyn.orgnih.gov Its introduction can be accomplished at various stages of the synthesis.

One strategy involves the cyanation of a benzylic halide. For example, if 3-methylbenzenesulfonamide (B155108) is used as a starting material, it can first be brominated at the benzylic position using NBS to give 3-(bromomethyl)benzenesulfonamide. This intermediate can then react with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO to yield this compound. prepchem.com

Another approach is through the palladium-catalyzed cyanation of an aryl halide. If the synthesis starts from 3-bromobenzenesulfonamide, it could potentially be coupled with a cyanomethylating agent like zinc(II) cyanide or by using a two-step sequence involving a cyanomethyl source.

Table 2: Methods for Introducing the Cyanomethyl Group

| Precursor | Reagents | Reaction Type | Key Features |

| 3-(Bromomethyl)benzenesulfonamide | KCN or NaCN in DMSO | Nucleophilic Substitution (SN2) | Straightforward reaction, good yields expected. prepchem.com |

| 3-Bromobenzenesulfonamide | Pd catalyst, Cyanide source | Cross-Coupling Reaction | Modern method with good functional group tolerance. |

| 3-Aminobenzyl cyanide | N/A | Starting Material | The cyanomethyl group is present from the start. |

The final step in many synthetic routes to this compound is the formation of the sulfonamide group itself. This is almost universally achieved by reacting a sulfonyl chloride with ammonia. mpg.de

The reaction of 3-(cyanomethyl)benzenesulfonyl chloride with an excess of aqueous or anhydrous ammonia readily affords the target compound. The reaction is typically high-yielding and clean. The product, being a solid, can often be isolated by simple filtration after the reaction mixture is diluted with water. This transformation is a cornerstone of sulfonamide synthesis due to its efficiency and reliability. google.com

Exploration of Sustainable Chemistry Principles in Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. For the synthesis of this compound and its analogues, several strategies can be employed to enhance the environmental benignity of the process.

A key focus of sustainable chemistry is the development of efficient and recyclable catalysts that can replace stoichiometric reagents and operate under milder, more environmentally friendly conditions.

In the context of sulfonamide synthesis, traditional methods often rely on sulfonyl chlorides, which can be hazardous. Newer methods aim to bypass these intermediates. For example, catalytic methods have been developed for the direct synthesis of sulfonamides from nitroarenes and sodium arylsulfinates in water, avoiding the use of toxic solvents like DMF or DMSO. wikipedia.org

Mechanochemical approaches, which involve solvent-free reactions in a ball mill, represent a significant advance in green synthesis. A one-pot, two-step mechanochemical procedure for synthesizing sulfonamides from disulfides mediated by solid sodium hypochlorite (B82951) has been demonstrated, offering a substantial reduction in waste (E-factor) compared to traditional solution-based methods.

For the amination of sulfonyl chlorides, using water as a solvent is a highly desirable green approach. masterorganicchemistry.com Protocols have been developed where the reaction is carried out in water with pH control, and the sulfonamide product, often being insoluble, can be easily isolated by filtration. This minimizes the use of volatile organic compounds (VOCs) and simplifies purification. masterorganicchemistry.com

The development of catalysts for these transformations is crucial. For instance, copper-catalyzed Sandmeyer reactions are well-established, but research continues into more efficient and recyclable catalytic systems. organic-chemistry.orgnih.gov Similarly, various Lewis acid and organocatalysts are being explored to facilitate sulfonamide formation under greener conditions, such as using deep eutectic solvents (DESs) which are biodegradable and low-cost. byjus.com

By integrating these sustainable practices—such as using water as a solvent, employing efficient and recyclable catalysts, and adopting solvent-free reaction conditions—the synthesis of this compound can be made significantly more environmentally friendly.

Solvent Selection and Waste Minimization Strategies

The principles of green chemistry are increasingly influencing the synthesis of sulfonamides, aiming to reduce environmental impact by minimizing waste and utilizing safer solvents. sci-hub.sealliedacademies.org Traditional methods for sulfonamide synthesis often involve halogenating agents and toxic organic solvents, which can generate hazardous by-products like HCl. sci-hub.se Modern approaches prioritize the use of environmentally benign solvents, catalyst use, and reaction conditions that simplify product isolation and reduce waste streams. sci-hub.sechemistryworld.com

Water, as a solvent, represents a significant step towards greener synthesis. sci-hub.se Research has demonstrated the successful synthesis of N-alkyl and N-arylsulfonamides from thiols and disulfides in water, using trichloroisocyanuric acid for oxidative chlorination. sci-hub.se Another aqueous method involves reacting sulfonyl chlorides with amines under dynamic pH control with sodium carbonate, eliminating the need for organic bases and allowing for product isolation by simple filtration after acidification. rsc.org Such methods have reported yields ranging from 55% to 98%. rsc.org

Beyond water, other green solvent alternatives and conditions are being explored:

Solvent-Free Reactions: Performing sulfonylation of amines with arylsulfonyl chlorides at room temperature without any solvent is a prime example of green methodology. sci-hub.se

Polyethylene Glycol (PEG-400): This non-toxic, water-soluble, and recoverable solvent has been used for the synthesis of sulfonamides in conjunction with a potassium carbonate base, achieving yields of 72-88%. sci-hub.se

Dimethyl Carbonate (DMC): Used as a green and recyclable solvent in the catalyst-free condensation of sulfonamides with aldehydes, DMC offers an eco-friendly alternative for the synthesis of N-sulfonylimines, an important intermediate class. nih.gov

Waste minimization is also addressed by optimizing reaction pathways. For instance, a patented green process for sulfanilamide (B372717) synthesis replaces ammonia water with ammonia gas in an anhydrous solvent. This modification avoids the water decomposition of the acetamido benzenesulfonamide (B165840) intermediate, reduces side reactions, eliminates the generation of high-salt wastewater, and increases the final product yield to between 96.2% and 98.3%. google.com The use of recyclable dehydrating agents like neutral Al2O3 further contributes to waste reduction by avoiding toxic reagents and simplifying work-up procedures. nih.gov

The following table summarizes various green solvents and their impact on sulfonamide synthesis:

Table 1: Comparison of Green Solvents in Sulfonamide Synthesis

| Solvent/Condition | Reactants | Base/Catalyst | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Water | Sulfonyl chlorides and amines | Na2CO3 (pH control) | 55-98 | Environmentally benign, simple workup | rsc.org |

| PEG-400 | Sulfonyl chlorides and amines | K2CO3 | 72-88 | Non-toxic, recyclable solvent | sci-hub.se |

| No Solvent (Neat) | Arylsulfonyl chlorides and amines | None | Not specified | Eliminates solvent waste entirely | sci-hub.se |

| Dimethyl Carbonate (DMC) | Sulfonamides and aldehydes | None (Al2O3 dehydrating agent) | High | Recyclable solvent, catalyst-free | nih.gov |

Scalable Synthetic Routes and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires robust and optimized processes that ensure efficiency, cost-effectiveness, and product quality. aiiem.orgfraunhofer.de Process optimization in chemical manufacturing involves a systematic approach to refine reaction parameters, enhance yield, and minimize waste. alliedacademies.org

For benzenesulfonamide derivatives, scalability often hinges on the choice of starting materials and reaction pathways. A common route involves the Sandmeyer reaction of an appropriate aniline (B41778) to produce a benzenesulfonyl chloride, which is then treated with ammonia. nih.gov However, optimizing this process for large-scale production involves several considerations:

Impurity Profiling: Identifying and characterizing process impurities is crucial for regulatory compliance and ensuring the final product's quality. This involves understanding how raw materials, synthesis methods, and storage conditions contribute to impurity formation. syngeneintl.com

Parameter Range Finding: Establishing the Normal Operating Range (NOR) and Proven Acceptable Range (PAR) for critical process parameters ensures that the synthesis is reproducible and robust in a manufacturing environment. syngeneintl.com

Reaction Conditions: Subtle changes in reaction conditions can lead to significant improvements. For example, in the synthesis of certain benzenesulfonamide analogues, a copper-catalyzed cross-coupling reaction in DMSO at 120 °C was employed. nih.gov Optimizing catalyst systems, temperature, and reaction times is a key aspect of process development. fraunhofer.de

Electrochemical methods also present a promising avenue for scalable and greener synthesis. An electrochemical protocol for producing sulfonamides directly from arenes, sulfur dioxide, and amines offers a highly appealing method for industrial applications due to its use of readily available feedstocks. researchgate.net

The table below outlines key considerations for scaling up the synthesis of benzenesulfonamide derivatives.

Table 2: Key Parameters in Scalable Synthesis and Process Optimization

| Parameter | Objective | Method/Technique | Importance | Reference |

|---|---|---|---|---|

| Yield Maximization | Increase the amount of desired product from a given amount of reactants. | Optimization of temperature, pressure, catalysts, and reaction time. | Economic viability, resource efficiency. | alliedacademies.org |

| Impurity Control | Identify, characterize, and minimize process-related impurities. | NMR, Mass Spectrometry, impurity purge studies, spiking studies. | Product quality, regulatory compliance. | syngeneintl.com |

| Process Robustness | Ensure consistent results across different batches and scales. | Defining Normal Operating Range (NOR) and Proven Acceptable Range (PAR). | Reproducibility in manufacturing environments. | syngeneintl.com |

| Waste Reduction | Minimize the generation of by-products and hazardous waste. | Green solvents, one-pot synthesis, catalytic cycles, electrochemical methods. | Environmental sustainability, reduced disposal costs. | sci-hub.segoogle.comresearchgate.net |

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, is of paramount importance in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. For analogues of this compound, this involves creating one or more stereocenters with high fidelity.

Several strategies have been developed for the asymmetric synthesis of sulfonamides and related chiral sulfur-containing compounds:

Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, quinine (B1679958) has been successfully used as a chiral auxiliary for the asymmetric synthesis of sulfinamides, yielding products with excellent enantioselectivity. nih.gov The auxiliary can often be recovered and recycled. nih.gov Similarly, camphorsultam is another important chiral auxiliary used in the diastereoselective reduction of N-sulfonylimines to produce chiral sulfonamides with high diastereomeric excess (>90% de). tandfonline.com

Chiral Catalysts: Catalytic asymmetric methods are highly desirable as they only require a small amount of a chiral molecule to generate large quantities of an enantioenriched product. Chiral phosphoric acids, derived from binaphthol, have been employed as Brønsted acid catalysts in the asymmetric Mannich-type reaction of N-protected 2-(cyanomethyl)benzimidazoles with N-benzoyl imines. nih.gov This method allows for the highly diastereo- and enantioselective formation of products with adjacent stereocenters. nih.gov

Chiral Reagents: The development of enantiopure reagents that can transfer chirality is another powerful tool. A bifunctional S(VI) transfer reagent has been designed for the rapid asymmetric synthesis of sulfoximines and sulfonimidamides, which are structurally related to sulfonamides. nih.gov This reagent serves as a chiral template, enabling the synthesis of over seventy different compounds with excellent enantiomeric excess. nih.gov

The following table highlights different approaches to the stereoselective synthesis of sulfonamide-related structures.

Table 3: Methodologies for Stereoselective Synthesis of Sulfonamide Analogues

| Method | Key Component | Example Application | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (-)-Quinine | Asymmetric synthesis of sulfinamides | Excellent enantioselectivity | nih.gov |

| Chiral Auxiliary | Camphorsultam | Diastereoselective reduction of N-sulfonylimines | >90% diastereomeric excess (de) | tandfonline.com |

| Chiral Catalyst | Chiral Phosphoric Acid (CPA) | Asymmetric Mannich-type reaction of 2-(cyanomethyl)benzimidazole (B160407) analogues | High diastereo- and enantioselectivity | nih.gov |

Systematic Derivatization and Chemical Space Exploration Around 3 Cyanomethyl Benzenesulfonamide

Rational Design of 3-(Cyanomethyl)benzenesulfonamide Analogues

The rational design of analogues of this compound involves strategic modifications at three key positions: the benzene (B151609) ring, the sulfonamide nitrogen, and the cyanomethyl side chain. These modifications are aimed at modulating the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn can influence its pharmacokinetic profile and biological activity.

Substituent Variation on the Benzene Ring

The aromatic ring of this compound is a prime site for introducing substituents to explore structure-activity relationships (SAR). The nature and position of these substituents can significantly impact the molecule's interaction with biological targets. Substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). byjus.com

The introduction of various substituents on the benzene ring of benzenesulfonamide (B165840) derivatives can significantly influence their biological activity. For instance, in a series of benzenesulfonamide derivatives, the position of substituents on the aromatic ring relative to the sulfonamide group was found to be crucial for their inhibitory effect on certain enzymes. nih.gov Specifically, meta-substituted derivatives showed improved inhibitory activity. nih.gov The electronic and lipophilic environment created by different substituents can manipulate the molecule's activity. nih.gov Both electron-donating and electron-withdrawing groups on the aryl ring have been shown to be significant for generating benzenesulfonamides with high yields and varied biological activities. researchgate.net

Table 1: Representative Substituent Variations on the Benzenesulfonamide Ring and Their Potential Effects

| Position of Substitution | Type of Substituent | Potential Effects on Molecular Properties |

| Ortho, Meta, Para | Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increased electron density in the ring, potential for enhanced binding through hydrophobic interactions. |

| Ortho, Meta, Para | Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Decreased electron density in the ring, potential for altered binding modes and improved metabolic stability. |

| Para | Halogens (e.g., -F, -Cl) | Increased lipophilicity, potential for halogen bonding interactions with target proteins. |

| Meta | Varied functional groups | Can fine-tune the electronic and steric properties to optimize biological activity. |

This table is a generalized representation based on established principles of medicinal chemistry and may not reflect the specific outcomes for this compound without direct experimental data.

Modifications at the Sulfonamide Nitrogen

Recent studies on N-acyl-N-alkyl/aryl sulfonamides have demonstrated that aromatic substituents adjacent to the sulfonamide nitrogen can modulate the reactivity of these compounds. mfd.org.mk This approach allows for the fine-tuning of their interaction with protein targets. mfd.org.mk For example, the introduction of a nitro group on the sulfonamide nitrogen of a benzenesulfonamide derivative was shown to modulate its selectivity for different isoforms of human carbonic anhydrases. nih.gov

Elaboration of the Cyanomethyl Side Chain

The cyanomethyl group (-CH₂CN) at the meta position is a distinguishing feature of the parent compound. This group can participate in various chemical transformations to create a diverse range of analogues. The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. google.comnih.gov Such elaborations can introduce new pharmacophoric features and alter the molecule's polarity and binding capabilities. For instance, the cyanomethyl group has been utilized as a precursor for the synthesis of more complex side chains in other molecular scaffolds. nih.gov

Synthesis of Hybrid Molecules Incorporating the this compound Motif

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacologically active scaffolds into a single molecule. This approach can lead to compounds with improved potency, dual-target activity, or enhanced pharmacokinetic properties.

Conjugation with Other Pharmacologically Relevant Scaffolds (e.g., quinazolinone, isatin)

Quinazolinone: The quinazoline (B50416) scaffold is present in numerous biologically active compounds, including approved drugs. nih.gov Hybrid molecules combining a benzenesulfonamide moiety with a quinazolinone core have been synthesized and evaluated for various biological activities, including anticancer effects. researchgate.netdntb.gov.ua These hybrids often aim to target multiple pathways involved in disease progression. For example, some quinazolinone-benzenesulfonamide hybrids have been designed as inhibitors of key enzymes in cancer signaling pathways. researchgate.net

Isatin (B1672199): Isatin is another privileged scaffold in medicinal chemistry, known for its wide range of biological activities. mfd.org.mk The conjugation of a benzenesulfonamide moiety with isatin has yielded potent inhibitors of carbonic anhydrase isoforms, some of which are associated with cancer. nih.govresearchgate.net The isatin component in these hybrids can provide additional interaction points with the target protein, leading to enhanced affinity and selectivity. nih.govresearchgate.net

Table 2: Examples of Hybrid Molecules Incorporating Benzenesulfonamide and Other Scaffolds

| Hybrid Scaffold | Rationale for Hybridization | Potential Therapeutic Area |

| Benzenesulfonamide-Quinazolinone | Combining two known pharmacophores to achieve synergistic or multi-target effects. | Cancer, Inflammation |

| Benzenesulfonamide-Isatin | Targeting specific enzyme isoforms with enhanced potency and selectivity. | Cancer, Infectious Diseases |

This table provides a general overview. The specific activity of a hybrid molecule containing the this compound motif would require dedicated synthesis and biological evaluation.

Scaffold Hopping and Bioisosteric Replacements

Scaffold Hopping: This strategy involves replacing the core molecular framework of a known active compound with a structurally different scaffold while aiming to retain or improve its biological activity. dundee.ac.uknih.gov Starting from the this compound scaffold, one could envision replacing the benzene ring with various heterocyclic systems or even non-aromatic carbocyclic rings to explore novel chemical space and potentially improve properties like solubility or metabolic stability. dundee.ac.uk

Bioisosteric Replacements: Bioisosterism is the replacement of a functional group with another that has similar physicochemical properties, leading to a molecule that retains its biological activity. nih.govu-tokyo.ac.jpdrughunter.com In the context of this compound, the cyanomethyl group could be replaced by other bioisosteres such as a carboxamide, a small heterocyclic ring, or other polar functional groups to fine-tune the molecule's properties. Similarly, the sulfonamide group itself can be replaced by other acidic functional groups.

Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Bioisostere(s) | Rationale for Replacement |

| Cyanomethyl (-CH₂CN) | -CONH₂, Tetrazole, Small heterocycles | To modulate polarity, hydrogen bonding capacity, and metabolic stability. |

| Sulfonamide (-SO₂NH₂) | Carboxylic acid, Phosphonic acid, Tetrazole | To alter acidity, membrane permeability, and protein binding interactions. |

| Benzene Ring | Pyridine, Thiophene, Bicycloalkanes | To modify lipophilicity, solubility, and explore new binding interactions. |

This table is based on general principles of bioisosterism and would require experimental validation for the specific case of this compound.

Combinatorial Chemistry and Library Synthesis for High-Throughput Screening Initiatives: A Void in the Literature

Combinatorial chemistry, a powerful tool for generating large and diverse collections of molecules, coupled with high-throughput screening (HTS), has revolutionized the process of lead identification in drug discovery. This approach allows for the rapid evaluation of thousands to millions of compounds against a biological target. However, a thorough search of scientific databases and chemical literature yields no specific examples of combinatorial libraries constructed around the this compound core.

The process of creating a combinatorial library typically involves a central scaffold, such as this compound, which is then systematically decorated with a variety of chemical building blocks. This generates a family of related compounds, allowing for the exploration of structure-activity relationships (SAR). The absence of such libraries for this compound suggests that its potential as a starting point for drug discovery has not been systematically investigated.

General strategies for the synthesis of sulfonamide libraries often involve the reaction of a sulfonyl chloride with a diverse panel of amines. nih.gov In a hypothetical application to this compound, one could envision the derivatization of 3-(cyanomethyl)benzenesulfonyl chloride with a library of primary and secondary amines to generate a diverse set of sulfonamides. However, no such library has been reported in the literature.

Table 1: Hypothetical Combinatorial Library Based on this compound

| Scaffold | Building Block (Amine) | Hypothetical Product |

| 3-(Cyanomethyl)benzenesulfonyl chloride | Aniline (B41778) | N-phenyl-3-(cyanomethyl)benzenesulfonamide |

| 3-(Cyanomethyl)benzenesulfonyl chloride | Piperidine | 1-((3-(Cyanomethyl)phenyl)sulfonyl)piperidine |

| 3-(Cyanomethyl)benzenesulfonyl chloride | Morpholine | 4-((3-(Cyanomethyl)phenyl)sulfonyl)morpholine |

| 3-(Cyanomethyl)benzenesulfonyl chloride | Benzylamine | N-benzyl-3-(cyanomethyl)benzenesulfonamide |

This table represents a hypothetical library and is for illustrative purposes only, as no such library has been described in the scientific literature.

Solid-Phase Synthesis Applications for Rapid Derivatization: An Unexplored Avenue

Solid-phase synthesis is a key enabling technology for combinatorial chemistry, allowing for the rapid and efficient synthesis of large numbers of compounds. In this technique, the starting material is attached to a solid support (a resin bead), and reagents are added in solution. Excess reagents and byproducts are then simply washed away, streamlining the purification process. This method is particularly well-suited for the parallel synthesis of compound libraries.

The application of solid-phase synthesis to the generation of sulfonamide libraries is a known strategy. nih.gov This typically involves attaching an amine-functionalized building block to the solid support, followed by reaction with a sulfonyl chloride. Alternatively, a sulfonyl chloride can be immobilized on the resin.

For this compound, a potential solid-phase synthesis strategy could involve the immobilization of an appropriate precursor to a resin, followed by reaction with various reagents to build up the final molecule and its derivatives. For instance, a resin-bound amine could be reacted with 3-(cyanomethyl)benzenesulfonyl chloride. Cleavage from the resin would then yield the desired sulfonamide derivative. Despite the feasibility of such an approach, there are no published reports of the solid-phase synthesis of a library of this compound derivatives.

Table 2: Potential Solid-Phase Synthesis Route for this compound Derivatives

| Step | Description | Reagents |

| 1. Immobilization | Attachment of an amine to a solid support. | Amine, Resin (e.g., Merrifield resin) |

| 2. Sulfonylation | Reaction with 3-(cyanomethyl)benzenesulfonyl chloride. | 3-(Cyanomethyl)benzenesulfonyl chloride, Base |

| 3. Cleavage | Release of the final product from the solid support. | Cleavage cocktail (e.g., TFA) |

This table outlines a general and hypothetical solid-phase synthesis strategy, as no specific application to this compound has been documented.

Pharmacological Spectrum and Biological Target Engagement of 3 Cyanomethyl Benzenesulfonamide Derivatives

Evaluation of Enzyme Inhibition Profiles

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known for its ability to interact with various enzymes. Derivatives of 3-(cyanomethyl)benzenesulfonamide have been a particular focus of research for their inhibitory action against several key enzymatic targets.

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IX, XII)

A primary area of investigation for benzenesulfonamide derivatives is their potent inhibition of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These zinc metalloenzymes play crucial roles in physiological processes, and certain isoforms, particularly hCA IX and XII, are overexpressed in hypoxic tumors, making them prime targets for anticancer drug development. nih.govresearchgate.netrsc.org

Studies have shown that various derivatives exhibit a range of inhibitory activities against the cytosolic isoforms hCA I and II, as well as the tumor-associated transmembrane isoforms hCA IX and XII. For instance, a series of aromatic bis-ureido-substituted benzenesulfonamides displayed weak inhibition against hCA I but effective to moderate inhibition of hCA II. nih.gov More significantly, these compounds demonstrated potent inhibition of the tumor-related isoforms hCA IX and XII, with inhibition constants (Kᵢ) in the low nanomolar to sub-micromolar range. nih.gov

Similarly, isatin-linked benzenesulfonamides and sulphonamides incorporating imide moieties have been synthesized and evaluated. mdpi.com These derivatives also show significant inhibitory potential, particularly against hCA II, IX, and XII. mdpi.com The selectivity for tumor-associated isoforms over the ubiquitous cytosolic forms is a key objective in developing anticancer agents with fewer side effects. nih.gov Research has demonstrated that modifications to the "tail" of the benzenesulfonamide molecule can significantly influence this selectivity. For example, some bis-ureido derivatives showed better selectivity against the off-target isoforms hCA I and II, while strongly inhibiting hCA IX and XII. nih.gov

| Derivative Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| Aromatic bis-ureido-substituted | 68.1–9174 nM | 4.4–792 nM | 6.73–835 nM | 5.02–429 nM | nih.gov |

| Sulphonamides with imide moieties | 49 to >10,000 nM | 2.4–4515 nM | 9.7–7766 nM | 14–316 nM | mdpi.com |

| Amino thiazole (B1198619) based coumarin (B35378) | - | - | 25.04 nM | 3.94 nM | nih.gov |

| Aryl thiazolone-benzenesulfonamides | - | 1.55–3.92 µM (IC₅₀) | 10.93–25.06 nM (IC₅₀) | - | rsc.org |

Exploration of Other Potential Enzyme Targets

Beyond carbonic anhydrases, the pharmacological versatility of the benzenesulfonamide scaffold extends to other critical enzyme families. Research has identified benzenesulfonamide analogs as promising kinase inhibitors. nih.gov Specifically, they have been investigated as inhibitors of the Tropomyosin receptor kinase A (TrkA), a member of the receptor tyrosine kinase (RTK) family that is a potential target for glioblastoma treatment. nih.gov

Furthermore, certain propynyl-substituted benzenesulfonamide derivatives have been synthesized and identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, and dual inhibitors are sought after for their potential to enhance antitumor efficacy by targeting multiple points in this critical pathway. nih.gov There is also interest in exploring their activity against other enzymes like polo-like kinase 4 (PLK4) and cathepsins. researchgate.netrsc.org

Assessment of Anti-Proliferative and Cytotoxic Activities

The enzyme-inhibiting properties of this compound derivatives often translate into significant anti-proliferative and cytotoxic effects against various cancer cell lines.

Cancer Cell Line Efficacy (e.g., HCT-116, HL-60)

Derivatives of benzenesulfonamide have demonstrated notable efficacy against a panel of human cancer cell lines. For example, substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were evaluated against human colorectal carcinoma (HCT-116) and leukemia (CCRF-CEM) cells, with some compounds showing higher antiproliferative activity than the standard drug Doxorubicin. nih.gov In another study, O4-benzo[c]phenanthridine alkaloids were assessed for their cytotoxic activities against HCT-116 and promyelocytic leukemia (HL-60) tumor cells, demonstrating potent activity. nih.gov

The anti-proliferative effects are not limited to these cell lines. Aryl thiazolone–benzenesulfonamides showed significant inhibitory effects against triple-negative breast cancer (MDA-MB-231) and another breast cancer cell line (MCF-7). nih.govrsc.org Benzenesulfonamide analogs have also been identified as potential anti-glioblastoma (anti-GBM) compounds, showing significant cell death in U87 glioblastoma cells. nih.gov

| Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | HCT-116, CCRF-CEM | Higher antiproliferative activity than Doxorubicin for some compounds. | nih.gov |

| O4-benzo[c]phenanthridine alkaloids | HCT-116, HL-60 | Potent antiproliferative activity. | nih.gov |

| Aryl thiazolone-benzenesulfonamides | MDA-MB-231, MCF-7 | Significant inhibitory effect (IC₅₀ = 1.52–6.31 μM). | researchgate.net |

| Benzenesulfonamide analog (AL106) | U87 (Glioblastoma) | IC₅₀ value of 58.6 µM. | nih.gov |

| 1,3,5-triazinyl benzenesulfonamides | MDA-MB-468 (Breast) | IC₅₀ = 1.48 ± 0.08 µM for compound 12i under hypoxic conditions. | nih.gov |

Mechanism of Cell Growth Suppression

The anticancer activity of benzenesulfonamide derivatives stems from multiple mechanisms of action. A primary mechanism is the selective inhibition of tumor-associated carbonic anhydrase IX (CA IX). researchgate.netrsc.org In the hypoxic environment of solid tumors, CA IX is overexpressed and contributes to the acidification of the extracellular space and alkalinization of the intracellular environment, which promotes tumor growth and metastasis. By inhibiting CA IX, these compounds can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced proliferation. researchgate.netrsc.org

Indeed, several studies have confirmed that potent benzenesulfonamide derivatives induce apoptosis. For example, one derivative was found to increase the percentage of apoptotic cells in the MDA-MB-231 breast cancer line by 22-fold compared to the control. nih.govrsc.org Another compound arrested the cell cycle in the G0-G1 and S phases and induced apoptosis by increasing the levels of cleaved caspases 3 and 9. nih.gov

Inhibition of other enzyme systems also contributes to their anti-proliferative effects. As mentioned, the inhibition of the PI3K/mTOR signaling pathway and receptor tyrosine kinases like TrkA by specific benzenesulfonamide derivatives represents another key mechanism for inducing cancer cell death. nih.govnih.gov

Investigation of Antimicrobial Efficacy

In addition to their anticancer potential, benzenesulfonamide derivatives have been evaluated for their efficacy against various microbial pathogens. The sulfonamide group is a classic antibacterial pharmacophore, and new derivatives are being developed to combat antimicrobial resistance. researchgate.net

Studies have shown that newly synthesized benzenesulfonamides exhibit significant antibacterial and anti-biofilm activities. For instance, certain aryl thiazolone-benzenesulfonamides showed notable inhibition against Staphylococcus aureus. nih.govrsc.org Other research has demonstrated the activity of 1,2-benzisothiazoles with a benzenesulfonamide moiety against Gram-positive bacteria like Bacillus subtilis and S. aureus. nih.gov The antimicrobial spectrum can also include Gram-negative bacteria such as Pseudomonas aeruginosa and fungi like Madurella mycetomatis and various dermatophytes. researchgate.netnih.gov The mechanism of antimicrobial action is often linked to the inhibition of essential bacterial enzymes, including bacterial carbonic anhydrases. nih.govrsc.org

| Derivative Class | Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Aryl thiazolone-benzenesulfonamides | Staphylococcus aureus | Significant inhibition (80.69% for compound 4e). | rsc.org |

| 1,2-benzisothiazole sulfonamides | Bacillus subtilis, S. aureus | Good antibacterial activity. | nih.gov |

| 1,2-benzisothiazole sulfonylureas | Madurella mycetomatis, Dermatophytes | Marked antimycotic action. | nih.gov |

| Coumarin-benzenesulfonamide hybrids | Pseudomonas aeruginosa | Activity comparable to Sulfamethoxazole for some compounds. | researchgate.net |

Antiviral Activity

Research has identified certain benzenesulfonamide derivatives as possessing antiviral properties. A study focused on benzenesulfonamide derivatives as inhibitors of the host calcium/calmodulin-dependent kinase II (CaMKII) for antiviral effects against Dengue and Zika viruses. nih.gov Through structure-guided design, they developed four families of benzenesulfonamide derivatives, with N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (9) emerging as a lead inhibitor. nih.gov This compound inhibited CaMKII activity with an IC50 value of 0.79 μM and demonstrated antiviral activity with EC50 values of 1.52 μM against Dengue virus and 1.91 μM against Zika virus. nih.gov

Another study identified cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (28 ) and its derivatives as potent anti-influenza agents. nih.gov These compounds act by inhibiting the virus's fusion with the host endosome membrane by binding to hemagglutinin (HA). nih.gov The lead compound 28 and its 2-chloro analogue 40 effectively prevented the cytopathic effects of the influenza A/Weiss/43 strain (H1N1) with EC50 values of 210 nM and 86 nM, respectively. nih.gov

While these findings are promising for the benzenesulfonamide class of compounds, specific studies on the antiviral activity of this compound derivatives were not identified in the available literature.

Antifungal Activity

The antifungal potential of benzenesulfonamide derivatives has been explored in several studies. A series of arylsulfonamide compounds were screened against various Candida species. nih.gov One of the compounds, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (3) , showed fungistatic activity against all tested strains at concentrations ranging from 0.125 to 1 mg/mL. nih.gov These preliminary studies suggest that arylsulfonamide derivatives with specific structural features could be developed as antifungal agents against Candida spp. nih.gov

In a different study, novel coumarin 7-carboxamide/sulfonamide derivatives were synthesized and evaluated for their fungicidal properties. mdpi.com Compounds 6d , 6e , 6q , and 6r demonstrated significant control against Botrytis cinerea, with inhibition rates comparable to the positive control fungicide Osthole. mdpi.com

Another research effort focused on thiosemicarbazides containing 1,3,5-triazine (B166579) derivatives as potential synergists with fluconazole (B54011) against resistant Candida albicans. mdpi.com Compound 10l from this series showed moderate activity against C. albicans on its own and also exhibited potent activity against several Cryptococcus strains and C. glabrata. mdpi.com

Despite these advancements with the broader benzenesulfonamide and sulfonamide classes, there is a lack of specific research on the antifungal activity of derivatives of this compound.

Table 2: Antifungal Activity of Selected Sulfonamide Derivatives

| Compound | Test Organism | Inhibition Rate (%) at 50 µg/mL |

| 6d | Botrytis cinerea | 71.1 mdpi.com |

| 6e | Botrytis cinerea | 68.2 mdpi.com |

| 6q | Botrytis cinerea | 78.2 mdpi.com |

| 6r | Botrytis cinerea | 81.6 mdpi.com |

Antiprotozoal Activity

Information regarding the antiprotozoal activity specifically for this compound derivatives is not available in the reviewed scientific literature. Research into the antiprotozoal effects of the broader sulfonamide class has been conducted, but direct links to the cyanomethyl derivative are not established.

Anti-Inflammatory Effects and Immunomodulation

Derivatives of 3-benzenesulfonamide have been investigated for their anti-inflammatory properties. One study synthesized cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds and evaluated their in vivo anti-inflammatory activity. nih.gov Several of the 3-benzenesulfonamide derivatives (2–4 and 9 ) showed potent anti-inflammatory activities, with edema inhibition ranging from 71.2% to 82.9%, comparable to standard drugs celecoxib (B62257) and diclofenac. nih.gov The most active of these compounds possessed ED50 values between 35.4 and 45.3 mg/kg. nih.gov

Another study synthesized new derivatives of benzothiazole (B30560) bearing benzenesulfonamide and carboxamide functionalities and tested their in vivo anti-inflammatory and analgesic activities. nih.gov Compounds 17c and 17i demonstrated significant inhibition of carrageenan-induced rat paw edema, with their effects being more pronounced than the standard drug indomethacin (B1671933) at all-time points measured. nih.gov

These studies indicate that the 3-benzenesulfonamide scaffold is a promising backbone for the development of novel anti-inflammatory agents. However, specific data on the anti-inflammatory or immunomodulatory effects of derivatives containing the 3-(cyanomethyl) group is not detailed in the available literature.

Table 3: Anti-inflammatory Activity of Selected 3-Benzenesulfonamide Derivatives

| Compound | Paw Edema Inhibition (%) | ED50 (mg/kg) |

| 4 | 77.8 nih.gov | 35.4 nih.gov |

| 9 | 77.0 nih.gov | 45.3 nih.gov |

| 12 | 82.9 nih.gov | 38.6 nih.gov |

| 13 | 81.4 nih.gov | 41.2 nih.gov |

| 18 | 78.5 nih.gov | 42.8 nih.gov |

Cardiovascular System Modulation (e.g., perfusion pressure, coronary resistance)

There is no specific information available in the searched literature regarding the effects of this compound derivatives on the cardiovascular system, such as their impact on perfusion pressure or coronary resistance.

Mechanistic Elucidation of Biological Action and Cellular Pathways

Molecular Target Identification and Validation

Research into benzenesulfonamide (B165840) derivatives has identified several key molecular targets involved in cancer pathology. While direct studies on 3-(cyanomethyl)benzenesulfonamide are limited, extensive research on its analogs provides a clear indication of its likely biological targets.

Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding function, making carbonic anhydrases a primary target for this class of compounds. mdpi.com CAs, particularly the tumor-associated isoforms CA IX and CA XII, are crucial for regulating pH in the tumor microenvironment. nih.gov Their inhibition can disrupt the acidic extracellular environment that favors tumor growth and invasion. Studies on novel 3-amino-4-hydroxy-benzenesulfonamide derivatives confirmed their binding affinity to various human CA isoenzymes. mdpi.comnih.gov The binding and inhibition of these enzymes are considered a key mechanism for the anticancer potential of sulfonamide-based compounds. nih.gov

Receptor Tyrosine Kinases (RTKs): The Tropomyosin receptor kinase A (TrkA), an RTK, has been identified as a potential target for glioblastoma (GBM) treatment. nih.gov Benzenesulfonamide analogs have been investigated as kinase inhibitors with promising anticancer properties against TrkA-overexpressing cells. nih.gov The binding of these compounds to TrkA can inhibit its downstream signaling pathways, which are critical for cell growth and survival in several cancers. nih.gov

Tubulin and STAT3: In the search for dual-target inhibitors, derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide were designed to inhibit both tubulin polymerization and the signal transducer and activator of transcription 3 (STAT3). nih.govresearchgate.net Tubulin is the building block of microtubules, essential for cell division, while STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. nih.gov A representative compound, DL14, was shown to bind directly to both targets. nih.gov

Other Potential Targets:

SET and MYND Domain-Containing Protein 3 (Smyd3): Theoretical studies have evaluated the interaction of benzenesulfonamide derivatives with Smyd3, a protein associated with cancer cell growth, suggesting they could act as inhibitors. researchgate.netcerradopub.com.br

NLRP3 Inflammasome: Benzenesulfonamide analogues have been characterized as inhibitors of the NLRP3 inflammasome, a component of the innate immune system implicated in inflammatory responses. nih.gov

Ligand-Receptor Interaction Studies

The interaction between benzenesulfonamide derivatives and their protein targets has been elucidated through structural and computational studies, such as X-ray crystallography and molecular docking.

Interaction with Carbonic Anhydrase (CA): Crystal structure analysis of a 3-amino-4-hydroxy-benzenesulfonamide derivative (compound 25) in complex with CA I and CA II revealed detailed binding modes. The sulfonamide group coordinates directly with the zinc ion (Zn²⁺) in the active site, a hallmark of CA inhibitors. mdpi.com In the CA II active site, the benzenesulfonamide portion of the molecule was found to be tightly fixed between the side chains of Leu198 and His200. mdpi.com

Interaction with Tropomyosin Receptor Kinase A (TrkA): In silico docking studies predicted the binding mode of benzenesulfonamide derivatives with TrkA. A potent derivative, AL106, was identified as forming significant stabilizing interactions within the TrkA active site. nih.gov These included:

Hydrophobic interactions: with Tyr359, Ser371, and Ile374. nih.gov

Charged interactions: with Gln369. nih.gov The analysis highlighted the importance of charged amino acid residues and alanine (B10760859) residues at the binding interface for receptor activation and interaction. nih.gov

The table below summarizes key binding interactions for benzenesulfonamide derivatives with their targets.

Interactive Data Table: Ligand-Receptor Binding Interactions| Compound Class/Derivative | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 3-Amino-4-hydroxy-benzenesulfonamide (Cpd 25) | Carbonic Anhydrase II (CAII) | Leu198, His200 | Hydrophobic |

| Benzenesulfonamide (AL106) | Tropomyosin Receptor Kinase A (TrkA) | Tyr359, Ser371, Ile374 | Hydrophobic |

| Benzenesulfonamide (AL106) | Tropomyosin Receptor Kinase A (TrkA) | Gln369 | Charged |

Downstream Signaling Pathway Analysis

Inhibition of molecular targets by benzenesulfonamide compounds triggers a cascade of effects on downstream signaling pathways, ultimately impacting cell fate.

TrkA Signaling: As a high-affinity receptor for nerve growth factor (NGF), TrkA activation typically initiates the Ras/MAP Kinase and PI3 Kinase pathways, which are strongly associated with cell proliferation and survival in many cancers. nih.gov Inhibition of TrkA by benzenesulfonamide derivatives is therefore expected to suppress these pro-survival signaling cascades. nih.gov

JNK Pathway: A synthetic benzenesulfonamide derivative, B220, was found to induce apoptosis in colorectal cancer cells through the activation of the JNK signaling pathway. Treatment with B220 led to an increased level of phosphorylated JNK (T183/Y185). nih.gov The use of a JNK inhibitor reversed the cell cycle arrest and attenuated the apoptotic effects induced by B220, confirming the pathway's role. nih.gov

STAT3 Signaling: Compounds designed to target STAT3, such as the derivative DL14, directly inhibit its phosphorylation. nih.gov This prevents STAT3 from translocating to the nucleus and activating the transcription of genes involved in cell growth and anti-apoptosis.

PI3K/mTOR Pathway: The dual PI3K/mTOR inhibitor NVP-BEZ235 has been studied in combination with benzenesulfonamide compounds, suggesting that targeting multiple nodes in related pathways can lead to synergistic anticancer effects. nih.gov

Apoptosis and Cell Cycle Modulation Mechanisms

A primary outcome of the target inhibition by benzenesulfonamide derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Apoptosis Induction:

Intrinsic Pathway: A novel aminobenzenesulfonamide derivative (referred to as 3c) was shown to induce apoptosis in colorectal cancer cells through the intrinsic, or mitochondrial, pathway. nih.gov This was evidenced by an upregulation of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 balance leads to the release of cytochrome c from the mitochondria, which in turn activates initiator caspase-9 and effector caspases-3 and -6. nih.gov

ROS Generation: The same compound (3c) was found to increase cellular levels of reactive oxygen species (ROS). This oxidative stress contributes to the decrease in mitochondrial membrane potential and subsequent cytochrome c release, indicating that the induced apoptosis is ROS-dependent. nih.gov

p53 Upregulation: Treatment with compound 3c also resulted in a time-dependent increase in the expression of the tumor suppressor protein p53, which can transcriptionally activate pro-apoptotic genes like Bax. nih.gov

Cell Cycle Modulation:

G2/M Arrest: The benzenesulfonamide compound B220 was reported to cause an accumulation of colorectal carcinoma cells in the G2/M phase of the cell cycle. nih.gov This arrest was accompanied by an increase in the levels of mitotic phase markers, such as MPM2 and cyclin B1. nih.gov Anti-mitotic agents function by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death. nih.gov

E2F Transcription Factors: The Rb-E2F pathway is a master regulator of the G1/S phase transition. wisc.edu The E2F family of transcription factors controls the expression of genes necessary for DNA replication. nih.gov While not directly shown for this compound, viral proteins are known to target the Rb-E2F pathway to promote cell cycle progression, highlighting its importance as a potential therapeutic target. wisc.edu

Enzyme Kinetics and Inhibition Mechanism Characterization

The inhibitory activity of benzenesulfonamide derivatives is quantified through enzyme kinetics, typically by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Studies have reported a range of inhibitory potencies for various benzenesulfonamide analogs against their respective targets.

Interactive Data Table: Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound/Derivative | Target/Cell Line | Measured Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| AL106 | U87 Glioblastoma Cells | IC₅₀: 58.6 µM | nih.gov |

| B220 | HCT116 Colorectal Carcinoma Cells | IC₅₀: Submicromolar | nih.gov |

| DL14 | Tubulin Polymerization | IC₅₀: 0.83 µM | nih.gov |

| DL14 | STAT3 Phosphorylation | IC₅₀: 6.84 µM | nih.gov |

| DL14 | A549 Lung Cancer Cells | IC₅₀: 1.35 µM | nih.gov |

| JC124 | NLRP3 Inflammasome | IC₅₀: 3.25 µM | nih.gov |

The mechanism of inhibition for many of these compounds is competitive, particularly for those targeting enzyme active sites. For instance, DL14 competitively binds to the colchicine (B1669291) binding site on β-tubulin, preventing microtubule polymerization. nih.gov For carbonic anhydrases, the sulfonamide moiety directly competes with the natural substrate (carbon dioxide/bicarbonate) for binding to the catalytic zinc ion. mdpi.com

Cellular Uptake and Intracellular Distribution Studies

The efficacy of a drug is dependent on its ability to reach its intracellular target. Studies on benzenesulfonamide derivatives often include an assessment of their pharmacokinetic properties and drug-likeness.

Intracellular Trafficking: The ultimate destination of a compound determines its mechanism. For compounds targeting nuclear proteins like STAT3 or Smyd3, transport into the nucleus is essential. For those targeting mitochondrial pathways, accumulation in the mitochondria is required. Bivalent ligands have been shown to promote the internalization of receptors into endosomes via β-arrestin recruitment, demonstrating a potential mechanism for dimer-specific receptor trafficking. nih.gov While specific studies on the cellular uptake and distribution of this compound are not widely available, the general principles of small molecule transport across cell membranes would apply, governed by factors such as lipophilicity, molecular weight, and the presence of any active transport mechanisms.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Comprehensive SAR Studies for Biological Potency and Efficacy

The biological potency and efficacy of benzenesulfonamide (B165840) derivatives are intricately linked to their structural features. Research into various therapeutic targets has elucidated key structure-activity relationships (SAR).

For instance, in the development of inhibitors for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, analogues of the benzenesulfonamide derivative RN-9893 were synthesized. nih.gov It was found that modifications to the parent structure could significantly enhance inhibitory potency. Specifically, compounds 1b and 1f demonstrated a 2.9 to 4.5-fold increase in potency against TRPV4 compared to the lead compound. nih.gov

Similarly, in the context of carbonic anhydrase (CA) inhibitors, the introduction of heterocyclic substituents to the benzenesulfonamide scaffold has been explored to optimize potency. One study demonstrated that a potent and selective compound (27 ) could inhibit the tumor-associated isoform CA IX at a subnanomolar level (IC50 of 0.48 nM), representing a 40-fold increase in potency against CA IX when compared to its lead compound. drugbank.com

The SAR of benzenesulfonamide derivatives has also been investigated for antifungal applications. In a series of novel pinacolone (B1678379) sulfonamide derivatives designed to act against Botrytis cinerea, the nature of the substituent on the sulfonamide had a marked effect on activity. The general order of activity-enhancing substituents was found to be phenyl > benzyl (B1604629) > phenylethyl > alkyl, with a 2,4,6-tribromophenyl (B11824935) substituent being the most effective. mdpi.com

Furthermore, research on indolic benzenesulfonamides as anti-proliferative agents has shown that modifications at various positions on the indole (B1671886) ring and the sulfonamide nitrogen are critical for potency. nih.gov The most potent derivatives in this class exhibited activity in the low nanomolar range (1.7-109 nM) against cancer cell lines. nih.gov

Table 1: SAR Data for Benzenesulfonamide Derivatives

| Compound/Series | Target | Key Structural Features | Observed Potency/Efficacy |

|---|---|---|---|

| 1b , 1f | TRPV4 | Analogues of RN-9893 | 2.9 to 4.5-fold increased inhibitory potency (IC50 = 0.46 - 0.71 µM) compared to lead. nih.gov |

| Compound 27 | Carbonic Anhydrase IX | Heterocyclic substituted benzenesulfonamide | Subnanomolar inhibition (IC50 = 0.48 nM), ~40-fold more potent than lead compound. drugbank.com |

| Pinacolone Sulfonamides | Botrytis cinerea | Phenyl substituents on the sulfonamide | Phenyl groups, especially trisubstituted ones, significantly improved antifungal activity. mdpi.com |

| Indolic Benzenesulfonamides | Tubulin | Modifications on indole and sulfonamide nitrogen | High potency (IC50 = 1.7-109 nM) against cancer cell lines. nih.gov |

Determinants of Isoform Selectivity (e.g., hCA IX selectivity)

Achieving selectivity for a specific enzyme isoform over others is a primary goal in drug design, particularly for targets like carbonic anhydrases (CAs) where multiple isoforms exist with distinct physiological roles. nih.gov The benzenesulfonamide scaffold is a classic zinc-binding group for CA inhibitors, and achieving selectivity, especially for the cancer-related human carbonic anhydrase IX (hCA IX), is a subject of intense research.

Structural studies have revealed that isoform specificity is often dictated by interactions with non-conserved amino acid residues in the active site. nih.gov For CA isoforms, residues at positions 92 and 131 are critical in determining the binding orientation and affinity of inhibitors. nih.gov The "tail" portion of the inhibitor, which extends away from the sulfonamide group, can be modified to exploit differences in these residues between isoforms. nih.govnih.gov For example, the residue Phe131 in hCA II is replaced by a valine in hCA IX, offering a structural basis for designing selective inhibitors. nih.gov

In a study of 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides, it was found that the 3-substituted analogues showed greater selectivity for hCA IX over hCA II, whereas the 4-substituted derivatives were potent hCA II inhibitors. nih.gov This highlights the importance of the substitution pattern on the benzenesulfonamide ring for directing isoform selectivity. All target compounds in this study showed good inhibition against hCA IX, with KI values ranging from 16.4 to 66.0 nM. nih.gov

Similarly, a series of isatin-linked benzenesulfonamide derivatives were synthesized and found to be more selective towards hCA IX over other isoforms like hCA I, II, and XII. nih.gov The most potent compounds for hCA IX in this series had IC50 values in the range of 60.5 to 95.6 nM. nih.gov Machine learning models have also been developed to predict compounds that are selective for hCA IX over the ubiquitous hCA II, further aiding in the rational design of isoform-selective inhibitors. unipi.it

Table 2: Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives against hCA Isoforms

| Compound Series | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Selectivity Notes |

|---|---|---|---|---|---|

| Dihydrothiazole Benzensulfonamides (EMAC10101a) | 4472.4 nM | 724.8 nM | 108.8 nM | 1390.0 nM | Exhibited some selectivity for hCA IX. nih.gov |

| 3-Substituted Triazole Benzenesulphonamides | Weakly Inhibited | Generally weak inhibition | 16.4 - 66.0 nM | Weakly Inhibited | Showed good inhibition and selectivity for hCA IX. nih.gov |

| Isatin-Linked Benzenesulfonamides (e.g., 9a, 9k) | 435.8 nM (9c) | - | 60.5 nM (9a), 75.4 nM (9k) | 84.5 nM (9p) | Showed more selectivity toward hCA IX over hCA I, II, and XII. nih.gov |

Influence of Substituents on Pharmacological Profiles

Substituents can impact the electronic properties of the molecule, which in turn affects binding interactions. Electron-withdrawing groups, for instance, can enhance interactions in certain biological systems. researchgate.net The placement of these groups is also critical. As noted earlier, moving a substituent from the 4-position to the 3-position on the benzene (B151609) ring can switch a compound from a potent hCA II inhibitor to a selective hCA IX inhibitor. nih.gov

In the context of anti-cancer agents, substituents on the sulfonamide nitrogen of indolic benzenesulfonamides were found to determine different mechanistic outcomes and cell fates. nih.gov While these compounds generally act as anti-tubulin agents that arrest the cell cycle at the G2/M phase, the specific nature of the substituent appears to influence the subsequent induction of apoptosis via caspase 3/7 activation. nih.gov

Furthermore, the introduction of different substituents can alter the compound's pharmacokinetic properties. In a study on pinacolone sulfonamide derivatives, various substituted phenyl groups were evaluated, with trichlorophenyl and trifluoromethoxyphenyl groups leading to compounds with good in vivo antifungal activity. mdpi.com This demonstrates that substituents play a crucial role in transitioning from in vitro potency to in vivo efficacy. The effect of a substituent can be understood through inductive and resonance effects, which alter the electron distribution within the aromatic ring and attached functional groups. libretexts.org

Table 3: Effect of Substituents on Pharmacological Properties

| Compound Class | Substituent Type/Position | Observed Influence |

|---|---|---|

| Triazole Benzenesulphonamides | 3-position vs. 4-position on benzene ring | 3-substituted analogues favored hCA IX selectivity; 4-substituted favored hCA II inhibition. nih.gov |

| Indolic Benzenesulfonamides | Substituents on sulfonamide nitrogen | Determined different mechanistic results and cell fates (e.g., apoptosis). nih.gov |

| Pinacolone Sulfonamides | Substituted phenyl groups (e.g., trichlorophenyl) | Conferred good in vivo antifungal activity. mdpi.com |

| General Benzenesulfonamides | Electron-withdrawing groups | Can lead to increased stability of aromatic interactions. researchgate.net |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of new derivatives and guiding the structural optimization of lead compounds. dntb.gov.ua Several QSAR studies have been successfully applied to benzenesulfonamide derivatives.

For the discovery of novel herbicides, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of 3-(pyridin-2-yl)benzenesulfonamide derivatives. nih.gov These models provided insights into how steric, electrostatic, hydrophobic, and hydrogen bond fields could be modified to improve herbicidal activity. nih.gov The resulting models guided the synthesis of new compounds with biological activity equivalent or superior to commercial herbicides. nih.gov

In another study, QSAR models were built for a series of thiazole (B1198619) benzenesulfonamide substituted 3-pyridylethanolamines acting as beta3-adrenergic receptor agonists. nih.gov The models highlighted that high electrostatic potential energy and the lipophilic nature of the molecule were favorable for activity. nih.gov

QSAR has also been used to understand and predict the inhibitory activity of benzenesulfonamides against various carbonic anhydrase isoforms. nih.gov By developing models for hCA I, II, IV, and IX, researchers can better understand the structural features that confer isoform selectivity and design new analogues with improved properties. nih.gov Similarly, 3D-QSAR models have been developed for N-phenyl-3-sulfamoyl-benzamide-based compounds as Hepatitis B virus capsid assembly inhibitors, yielding models with high predictive ability that can guide the design of novel antiviral agents. researchgate.net The general procedure for establishing a reliable QSAR model involves selecting representative compounds, characterizing them with molecular descriptors, profiling their biological activity, and then building and validating the model. nih.gov

Table 4: Examples of QSAR Models for Benzenesulfonamide Derivatives

| Compound Series | Target/Application | QSAR Method | Key Findings/Model Performance |

|---|---|---|---|

| 3-(Pyridin-2-yl)benzenesulfonamides | Herbicidal Activity | CoMFA, CoMSIA | Models guided optimization of steric, electrostatic, and other fields to improve activity. nih.gov |

| Thiazole benzenesulfonamide derivatives | Beta3-Adrenergic Receptor Agonists | 2D-QSAR | High electrostatic potential and lipophilicity were favorable for activity (r = 0.930). nih.gov |

| Triazinyl-substituted benzenesulfonamides | Carbonic Anhydrase Inhibition | 3D-QSAR | Models developed to predict inhibition against hCA I, II, IV, and IX. nih.gov |

| N-phenyl-3-sulfamoyl-benzamides | HBV Capsid Assembly Inhibition | CoMFA, CoMSIA | Statistically significant models (CoMFA q² = 0.625; CoMSIA q² = 0.645) with high predictive ability. researchgate.net |

Structure-Property Relationship (SPR) Investigations Relevant to Pharmacodynamics

Structure-Property Relationship (SPR) studies explore how the physicochemical properties of a compound, derived from its structure, influence its pharmacodynamic behavior—that is, the effect of the drug on the body. This goes beyond simple binding affinity to include aspects like mechanism of action, efficacy, and potential for off-target effects.

Computational Chemistry and Molecular Modeling Applications

In Silico Screening and Virtual Library Design

In the quest for novel drug candidates, in silico screening and the design of virtual libraries are foundational steps. For scaffolds related to 3-(Cyanomethyl)benzenesulfonamide, computational methods are employed to screen vast virtual databases of compounds to identify those with a high probability of binding to a specific biological target. drugbank.com This process often begins with a known active molecule or a pharmacophore model derived from a set of active compounds.

Virtual libraries centered around the benzenesulfonamide (B165840) scaffold can be generated by systematically modifying the core structure with various functional groups. For instance, derivatives of this compound could be designed by altering the substituents on the benzene (B151609) ring or by modifying the cyanomethyl group. These virtual compounds are then computationally evaluated for their drug-like properties, such as adherence to Lipinski's rule of five, and for their predicted binding affinity to the target protein. mdpi.com This approach allows for the rapid exploration of a vast chemical space, prioritizing the synthesis of compounds with the highest potential for biological activity and thereby accelerating the drug discovery process. nih.gov

Molecular Docking Studies with Target Proteins (e.g., Carbonic Anhydrase isoforms)

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. For this compound and its derivatives, molecular docking studies are crucial for understanding their potential inhibitory activity against various isoforms of carbonic anhydrase (CA). nih.govnih.gov These enzymes are significant therapeutic targets for a range of conditions.

The process involves placing the 3D structure of the ligand into the active site of the target protein and evaluating the binding energy for different conformations. For benzenesulfonamides, the sulfonamide group is a key zinc-binding group that coordinates with the zinc ion in the active site of carbonic anhydrases. nih.gov Docking simulations can predict how the cyanomethylphenyl group of this compound orients itself within the active site cleft, which is composed of both hydrophobic and hydrophilic regions. nih.govrsc.org The results of these simulations provide a rationale for the observed inhibitory activity and can guide the design of more potent and selective inhibitors. nih.gov

Following molecular docking, a detailed analysis of the binding mode is conducted to identify the specific interactions between the ligand and the protein. For benzenesulfonamide-based inhibitors of carbonic anhydrase, the ionized sulfonamide group typically forms a crucial coordination bond with the catalytic Zn2+ ion and participates in hydrogen bonding with conserved residues like Thr199. nih.gov

The cyanomethylphenyl moiety of this compound would be expected to form additional interactions with residues in the active site. These can include hydrophobic interactions with non-polar residues and potential hydrogen bonds involving the cyano group. Identifying these "interaction hotspots" is critical for understanding the structural basis of binding affinity and selectivity. For example, the orientation of the substituent on the benzene ring can significantly influence interactions with specific amino acid residues lining the active site, thereby affecting the inhibitory potency against different CA isoforms. nih.gov

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). rsc.org These scores are calculated based on a scoring function that takes into account various factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. uah.es For a series of benzenesulfonamide derivatives, these predicted affinities can be correlated with experimentally determined inhibition constants (Ki) or IC50 values to validate the docking protocol. nih.govnih.gov

While these predictions are not always perfectly accurate, they are invaluable for ranking compounds within a virtual library and prioritizing them for synthesis and biological testing. For instance, a lower predicted binding energy for a derivative of this compound would suggest a potentially more potent inhibitor. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations can be used to assess the conformational flexibility of this compound both in its free state and when bound to a target protein like carbonic anhydrase. nih.gov These simulations track the movements of atoms over time, providing insights into the stability of the binding pose predicted by docking. rsc.org

By analyzing the trajectory of the MD simulation, researchers can evaluate the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period. nih.gov This analysis can reveal whether the initial docked conformation is stable or if the ligand undergoes significant conformational changes within the active site. The stability of the protein-ligand complex is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. rsc.org

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a highly detailed understanding of the electronic structure and reactivity of a molecule. nih.gov For this compound, QM methods like Density Functional Theory (DFT) can be used to calculate various molecular properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. taylorandfrancis.com

These calculations can help to explain the reactivity of the molecule, for instance, by identifying the most likely sites for nucleophilic or electrophilic attack. The calculated partial charges on the atoms of the sulfonamide group can provide insight into its ability to coordinate with the zinc ion in the active site of carbonic anhydrase. researchgate.netbsu.by Furthermore, QM calculations can be used to determine the relative stability of different conformers of the molecule. nih.gov

Pharmacophore Modeling and Lead Scaffolds Identification

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. yok.gov.tr A pharmacophore model for carbonic anhydrase inhibitors based on the benzenesulfonamide scaffold would typically include features such as a zinc-binding group (the sulfonamide), hydrogen bond donors and acceptors, and aromatic or hydrophobic regions. mdpi.comtandfonline.com